Product packaging for Methiomeprazine(Cat. No.:CAS No. 7009-43-0)

Methiomeprazine

Cat. No.: B1676388
CAS No.: 7009-43-0
M. Wt: 344.5 g/mol
InChI Key: AQMNNXSLDLIGII-UHFFFAOYSA-N
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Description

Historical Perspectives and Initial Discovery of Methiomeprazine (B162253)

The journey of phenothiazines from industrial dyes to medicinal agents was marked by serendipitous discoveries and systematic chemical modifications. In the 1880s, phenothiazine (B1677639) was first synthesized, and its derivative, methylene (B1212753) blue, was developed as a synthetic dye. nih.govtandfonline.com By the 1930s and 1940s, the insecticidal and anthelmintic properties of phenothiazines were being explored. tandfonline.commadinamerica.com

A pivotal shift occurred in the 1940s when researchers at the Rhône-Poulenc laboratories in France began investigating phenothiazine derivatives for their antihistaminic properties. nih.govnih.gov This research led to the synthesis of promethazine, a potent antihistamine with sedative side effects. nih.gov The observation of central nervous system effects in these compounds prompted further exploration.

In December 1950, a significant breakthrough came with the synthesis of chlorpromazine (B137089) (4568 RP) at Rhône-Poulenc by a team including Paul Charpentier. nih.govtandfonline.com Initially investigated for use in anesthesia to induce "artificial hibernation," its profound calming and antipsychotic effects were soon recognized, revolutionizing the field of psychiatry. nih.govnih.gov

It was within this fertile research environment at Rhône-Poulenc, focused on the systematic modification of the phenothiazine structure, that this compound, also known by its code 10584-RP, was synthesized. newdrugapprovals.orgnewdrugapprovals.orgpsiquiatriainfantil.com.br While the exact date of its initial synthesis is not widely documented, its development was a direct consequence of the extensive phenothiazine program at Rhône-Poulenc during that era.

Preclinical Research Rationale for this compound Investigations

The primary rationale for the preclinical investigation of this compound stemmed from the established pharmacological profile of other phenothiazine derivatives, particularly their antiemetic properties. The discovery that chlorpromazine possessed potent anti-nausea and anti-vomiting effects spurred interest in other compounds of the same class for this indication. slideshare.net

The scientific hypothesis underpinning this research was the link between dopamine (B1211576) receptor antagonism and the antiemetic action of phenothiazines. It was understood that these compounds exerted their effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain, an area crucial in the vomiting reflex. researchgate.net Given this compound's structural similarity to other centrally active phenothiazines, it was logically inferred that it might also exhibit significant antiemetic activity through a similar mechanism.

Therefore, preclinical studies were designed to:

Characterize the pharmacological profile of this compound.

Evaluate its potential as an antiemetic agent.

Determine its binding affinity for dopamine receptors and other relevant receptors to understand its mechanism of action. nih.govnih.gov

Methodological Frameworks in this compound Studies

The preclinical evaluation of this compound would have involved a combination of in vitro and in vivo studies, standard for the pharmacological assessment of new chemical entities at the time.

In Vitro Studies:

In vitro methodologies are crucial for characterizing the interaction of a compound with its molecular targets. For this compound, these studies would have primarily focused on:

Receptor Binding Assays: To determine the affinity of this compound for various neurotransmitter receptors, especially dopamine (D2) receptors, which are implicated in emesis. nih.govnih.gov These assays typically use radiolabeled ligands to compete with the test compound for binding to receptor preparations from animal brain tissue. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). redheracles.netbiorxiv.org

Enzyme Inhibition Assays: To assess any potential inhibitory effects on various enzymes.

Cell-based Assays: To study the functional consequences of receptor binding, for example, by measuring changes in second messenger levels (e.g., cAMP) in cells expressing the target receptor.

In Vivo Studies:

In vivo studies are essential for evaluating the physiological effects of a compound in a living organism. For an antiemetic candidate like this compound, these would have included:

Animal Models of Emesis: The chick emesis model is a commonly used in vivo model for screening antiemetic drugs. ijbcp.comresearchgate.net In this model, emesis is induced by a chemical agent, such as copper sulfate, and the ability of the test compound to reduce the number of retches is measured. ijbcp.com Other animal models, such as those using dogs or ferrets, which have a vomiting reflex more similar to humans, might also have been employed. slideshare.net

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

Behavioral Pharmacology Studies: To assess any central nervous system effects, such as sedation or alterations in motor activity, which were common with phenothiazine derivatives.

Analytical Characterization:

The synthesis and purification of this compound would have been confirmed using various analytical techniques. One documented application of this compound hydrochloride is in the spectrophotometric determination of thallium, indicating that techniques like UV-Vis spectrophotometry were used for its characterization. livedna.netuni-mysore.ac.inajol.inforesearchgate.net Other standard analytical methods of the time, such as elemental analysis and chromatography, would also have been employed to ensure the purity and identity of the compound.

Research AreaMethodological ApproachDescriptionKey Parameters Measured
Historical Context Literature ReviewExamination of historical records of phenothiazine development.Key discoveries, timelines, involved institutions.
Preclinical Rationale Comparative AnalysisComparison with the known pharmacology of other phenothiazines.Structure-activity relationships, hypothesized mechanisms.
In Vitro Studies Receptor Binding AssaysCompetitive binding experiments with radioligands on receptor preparations.Binding affinity (Ki, IC50) for dopamine and other receptors.
In Vivo Studies Animal Models of EmesisInduction of emesis in animals (e.g., chicks) and assessment of inhibition.Reduction in the number of retches, latency to first emesis.
Analytical Characterization SpectrophotometryMeasurement of light absorption to determine concentration or for specific reactions.Absorbance spectra, quantitative analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S2 B1676388 Methiomeprazine CAS No. 7009-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNNXSLDLIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862750
Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7009-43-0, 1759-09-7
Record name Methiomeprazine
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Record name Levometiomeprazine [INN:DCF]
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Record name Methiomeprazine [INN]
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Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
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Record name Methiomeprazine
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Record name METHIOMEPRAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOMETIOMEPRAZINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Methiomeprazine in Preclinical Models

In Vitro Pharmacodynamic Profiling of Methiomeprazine (B162253)

In vitro studies provide controlled environments to examine the direct interactions of a compound with biological targets such as receptors and enzymes. bmglabtech.com

Receptor Binding Kinetics and Affinity Studies of this compound

Receptor binding studies are crucial for determining how strongly a compound binds to specific receptors and how quickly these binding interactions occur. Binding affinity is typically quantified by the dissociation constant (Kd) or inhibition constant (Ki), representing the concentration at which half of the receptors are occupied or inhibited, respectively. nih.govresearchgate.net High affinity indicates a strong binding interaction. Receptor binding kinetics describe the rates of association and dissociation of the ligand with the receptor. These studies often involve the use of radiolabeled ligands that selectively bind to the receptor of interest. upenn.edu Competitive binding assays, where the test compound competes with a known radiolabeled ligand for the binding site, are commonly employed to determine binding affinity. nih.gov

Enzyme Inhibition/Activation Assays for this compound

Enzyme assays are used to determine if a compound can inhibit or activate the activity of specific enzymes. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, while activators increase it. nih.govwikipedia.org Inhibition can be reversible or irreversible, and different types of reversible inhibition exist, such as competitive and non-competitive inhibition. wikipedia.orglibretexts.orgstudymind.co.uk Competitive inhibitors bind to the enzyme's active site, competing with the substrate, while non-competitive inhibitors bind to a different site, altering the enzyme's conformation. wikipedia.orgstudymind.co.uk Enzyme assays typically measure the rate of the enzymatic reaction in the presence and absence of the test compound. nih.gov

Specific data on this compound's effects on enzyme activity were not found in the provided search results. However, enzyme inhibition and activation are fundamental mechanisms by which drugs exert their effects, and such studies would be necessary to fully understand the biochemical profile of this compound.

Cell-Based Functional Assays of this compound Activity

Cell-based functional assays utilize living cells to assess the biological activity of a compound in a more complex and physiologically relevant context compared to biochemical assays using isolated proteins. bmglabtech.comnih.govnih.gov These assays can measure various cellular responses, including cell viability, proliferation, apoptosis, signal transduction, changes in gene expression, and enzyme activity within the cellular environment. bmglabtech.comprecisionformedicine.comthermofisher.com Cell-based assays are valuable for identifying compounds that can modulate cellular processes and for screening potential drug candidates. bmglabtech.comnih.gov They can also help in understanding the mechanism of action of a compound by observing its effects on specific cellular pathways or functions. bmglabtech.com

While the search results discuss the general utility and types of cell-based assays, specific data on the application of these assays to study this compound activity were not available. Such studies would be crucial for evaluating the functional consequences of this compound's interactions with its molecular targets within a living system.

In Vivo Pharmacological Effects of this compound in Animal Systems

Neuropharmacological Effects of this compound in Rodent Models

Neuropharmacology in rodent models investigates the effects of compounds on the nervous system. This can include assessing changes in neurotransmitter levels, receptor occupancy, neuronal activity, and related physiological responses. nih.govnih.gov Studies often employ techniques to measure neurochemical changes in specific brain regions or to evaluate the functional consequences of drug-receptor interactions in vivo. nih.govnih.gov

While direct neuropharmacological studies on this compound in rodents were not found, research on structurally related compounds like methiopropamine (a thiophene (B33073) analog of methamphetamine) provides insight into potential neurochemical effects of similar structures. nih.gov Methiopropamine was shown to inhibit norepinephrine (B1679862) and dopamine (B1211576) uptake into presynaptic nerve terminals in vitro, and induced psychomotor activity in mice in vivo. nih.gov Given that this compound is a phenothiazine (B1677639) derivative, a class of compounds known to interact with various neurotransmitter systems, particularly dopamine receptors, further investigation into its specific neuropharmacological profile in rodent models is warranted. ijnrd.orgnih.gov

Behavioral Phenotyping in this compound-Treated Animal Cohorts

Behavioral phenotyping in animal cohorts treated with a compound aims to characterize the observable behavioral changes induced by the treatment. herbmedpharmacol.comnih.govacnp.org This can involve a wide range of behavioral tests designed to assess parameters such as locomotor activity, anxiety, depression-like behavior, social interaction, and responses to stimuli. prepladder.comherbmedpharmacol.comacnp.org These tests can provide insights into the potential therapeutic or adverse behavioral effects of a compound. herbmedpharmacol.comnih.gov Commonly used behavioral models in rodents include the elevated plus maze for anxiety, forced swim test for depression-like behavior, and open field test for locomotor activity and exploration. herbmedpharmacol.com

Specific behavioral phenotyping studies directly investigating this compound in animal cohorts were not present in the search results. However, given its classification as a phenothiazine derivative, a class of drugs with known effects on the central nervous system and behavior, it is likely that this compound would exhibit behavioral effects in animal models. ijnrd.org Studies on other psychoactive compounds in rodents demonstrate the utility of behavioral phenotyping in understanding drug effects. For example, methamphetamine induces psychomotor activity and affects conditioned place preference in mice. nih.gov Comprehensive behavioral profiling of this compound in relevant animal models would be necessary to understand its potential impact on behavior.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound26430
Levomepromazine (B1675116)176873
Chlorpromazine (B137089)2725
Methamphetamine1083
Methiopropamine440944
7-hydroxy chlorpromazine104810
N-monodesmethyl levomepromazine164923

Interactive Data Tables

Based on the available information, a detailed interactive data table with specific binding affinities or enzyme inhibition data for this compound cannot be generated as this specific data was not found in the search results. However, a conceptual table structure is provided below, which would be populated with data if it were available.

Conceptual Table: In Vitro Binding Affinity of this compound

Target ReceptorSpecies/TissueAssay TypeBinding Parameter (e.g., Ki, Kd)Value
[Receptor Name][Source][Method][Unit][Value]
...............

Conceptual Table: In Vitro Enzyme Modulation by this compound

Target EnzymeSpecies/TissueAssay TypeEffect (Inhibition/Activation)Parameter (e.g., IC50, EC50)Value
[Enzyme Name][Source][Method][Effect][Unit][Value]
..................

Conceptual Table: Behavioral Effects of this compound in Rodents

Animal ModelSpecies/StrainBehavioral TestObserved EffectNotes
[Model Type][Species/Strain][Test Name][Description][Details]
...............

Preclinical Models 2.2. Systemic Physiological Responses 2.2.3. Systemic Physiological Responses to this compound Administration in Preclinical Species

Preclinical studies play a crucial role in the pharmacological characterization of chemical compounds, providing insights into their potential effects on various physiological systems before evaluation in humans. A key aspect of these investigations involves assessing the systemic physiological responses to the administration of a compound in various animal models. This includes evaluating potential effects on major organ systems such as the cardiovascular, respiratory, and central nervous systems.

Studies in preclinical models are designed to evaluate how a compound interacts with biological systems, including its impact on vital functions. The assessment of systemic physiological responses typically involves monitoring parameters like heart rate, blood pressure, respiratory rate and depth, and indicators of central nervous system function. However, specific published data detailing these responses for this compound in a preclinical setting were not found in the search results. General information available pertains to this compound's classification and primary therapeutic use as an antiemetic. mdpi.comfrontiersin.org

Mechanistic Elucidation of Methiomeprazine Action

Molecular Target Identification and Validation for Methiomeprazine (B162253)

This compound exerts its effects by interacting with a range of molecular targets, predominantly neurotransmitter receptors. drugbank.com

A key aspect of this compound's mechanism involves its antagonistic activity at dopamine (B1211576) receptors. ontosight.aidrugbank.com This blockade of dopamine receptors in the brain is considered crucial for its antipsychotic and antiemetic effects. ontosight.aiontosight.ai Beyond dopamine receptors, this compound also demonstrates binding affinity for other receptors, including 5HT2 receptors, histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors (M1-M5), and alpha-1 and alpha-2 adrenergic receptors. drugbank.com

While the primary mechanism of this compound is often described in terms of direct receptor antagonism, some studies on related tricyclic compounds, including phenothiazines, suggest potential interactions with targets like the Sigma-1 receptor. biorxiv.org These interactions might involve allosteric modulation, where the compound binds to a site on the receptor distinct from the orthosteric binding site, thereby altering the receptor's conformation and its response to other ligands. biorxiv.orghodoodo.com However, specific detailed research findings explicitly describing the allosteric modulation dynamics of this compound itself are limited in the provided search results. Research on other compounds, like positive allosteric modulators of GLT-1, illustrates the concept of allosteric modulation in the context of neurotransmitter systems. nih.gov

The binding of this compound to its molecular targets triggers a cascade of intracellular events. Antagonism of dopamine receptors, for instance, disrupts the normal dopamine signaling pathways, which are involved in regulating various brain functions. ontosight.aiontosight.ai Similarly, interaction with serotonin, histamine, muscarinic, and adrenergic receptors will influence their respective downstream signaling cascades. drugbank.com While the search results confirm these receptor interactions, detailed data tables or extensive research findings specifically outlining the precise downstream signaling perturbations induced by this compound across all its targets are not extensively provided. Studies on other compounds, such as anti-EGFR agents, demonstrate how inhibiting receptor signaling can impact downstream pathways like AKT activation and gene expression. google.com

Neurotransmitter System Modulation by this compound

This compound significantly influences several key neurotransmitter systems, contributing to its therapeutic effects. ontosight.ai

This compound is known to modulate monoaminergic systems, particularly the dopaminergic system. ontosight.aiontosight.ai Its action as a dopamine receptor antagonist is a well-established mechanism underlying its antipsychotic properties. ontosight.aidrugbank.com By blocking dopamine receptors, this compound reduces the excessive dopaminergic activity implicated in conditions like schizophrenia. ontosight.aiontosight.ai

While the primary focus is on dopamine, monoaminergic systems also include noradrenaline and serotonin. nih.gov this compound's reported binding to 5HT2 receptors indicates an interaction with the serotonergic system. drugbank.com The extent and nature of its effects on noradrenergic neurotransmission are less detailed in the provided information, although its interaction with alpha-1 and alpha-2 adrenergic receptors is noted. drugbank.com

The provided search results offer limited direct information on this compound's specific interactions with GABAergic and glutamatergic neurotransmission. However, the broader context of antipsychotic drug mechanisms and research into related compounds provides some insight. Some antipsychotic drugs have been shown to influence glutamatergic activity. psiquiatriainfantil.com.brscribd.com Additionally, research on other substances, like methamphetamine, highlights the critical roles of GABAergic and glutamatergic systems in neurobiological effects and potential therapeutic targets. nih.govnih.govnih.gov While a study mentions tricyclic antipsychotics (including this compound) and their potential to bind the Sigma-1 receptor, and notes that neurotransmitters like GABA and glutamate (B1630785) were assessed for their effect on inflammation in the context of another compound, it does not explicitly detail this compound's direct interactions with GABAergic or glutamatergic neurotransmission. biorxiv.org Further research specifically focused on this compound is needed to fully elucidate its effects on these systems.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5355
This compound Hydrochloride16056
Chlorpromazine (B137089)2725
Promethazine4927
Quetiapine5051
Chlorprothixene2699
Triflupromazine5620
Flupenthixol5281039
Clozapine2801
Thioproperazine5459
Thiotixene5347
Sulforidazine5357
Dopamine681
Serotonin5208
Histamine782
Acetylcholine187
Epinephrine5816
GABA119
Glutamate6110
Norepinephrine (B1679862)4393
Methamphetamine1083

Data Table: this compound Receptor Binding (Based on available information)

Receptor TargetActionOrganism (where specified)Source
Dopamine receptors (D2, D1, D3, D4, D5)AntagonistHumans drugbank.com
5-hydroxytryptamine receptor 2A (5-HT2A)AntagonistHumans drugbank.com
5-hydroxytryptamine receptor 2C (5-HT2C)AntagonistHumans drugbank.com
Histamine H1 receptorAntagonistHumans drugbank.competer-lehmann-publishing.com
Muscarinic acetylcholine receptor M1AntagonistHumans drugbank.com
Muscarinic acetylcholine receptor M2AntagonistHumans drugbank.com
Muscarinic acetylcholine receptor M3AntagonistHumans drugbank.com
Muscarinic acetylcholine receptor M4AntagonistHumans drugbank.com
Muscarinic acetylcholine receptor M5AntagonistHumans drugbank.com
Alpha-1A adrenergic receptorAntagonistHumans drugbank.com
Alpha-1B adrenergic receptorAntagonistHumans drugbank.com
Alpha-1D adrenergic receptorAntagonistHumans drugbank.com
Alpha-2A adrenergic receptorAntagonistHumans drugbank.com
Alpha-2B adrenergic receptorAntagonistHumans drugbank.com
Alpha-2C adrenergic receptorAntagonistHumans drugbank.com
Sigma-1 receptorPossible bindingGenerally indicated for tricyclic antipsychotics biorxiv.org

Neuropeptide System Responses to this compound

Information directly linking this compound to specific neuropeptide system responses is not extensively detailed in the provided search results. However, the search results do provide general information about neuropeptides and how they function. Neuropeptides are small chains of amino acids synthesized and released by neurons that modulate neural activity and other tissues. wikipedia.orgkenhub.com They are synthesized from larger precursor proteins and packaged into large dense core vesicles. wikipedia.orgkenhub.comnih.gov Unlike classical neurotransmitters, neuropeptides typically bind to G protein-coupled receptors (GPCRs) and can diffuse widely from their release site, influencing activity over a larger area and for longer durations. wikipedia.orgkenhub.comnih.govtmc.edu Their receptors often have high affinity, allowing them to act at lower concentrations compared to classical neurotransmitters. tmc.edu

Research on other psychostimulants, such as methamphetamine (METH), has indicated that neuropeptide systems in dopamine-rich brain areas can be influenced by exposure to these compounds, suggesting a role for neuropeptides in mediating behavioral responses to drugs of abuse. nih.govnih.gov Studies in animals have shown increased neuropeptide levels following short-term methamphetamine exposure. nih.govnih.gov However, studies in human chronic methamphetamine users have shown striatal neuropeptide concentrations that were either normal or moderately decreased, suggesting potential adaptive processes with long-term exposure that differ from acute exposure. nih.govnih.gov

While these findings relate to psychostimulants in general and methamphetamine specifically, they highlight the potential for compounds affecting the central nervous system, including phenothiazine (B1677639) derivatives like this compound, to influence neuropeptide systems. The precise responses elicited by this compound on specific neuropeptides would require dedicated research.

Gene Expression and Proteomic Alterations Induced by this compound

Direct research findings specifically detailing gene expression and proteomic alterations induced by this compound are not present in the provided search results. However, the searches provide context on how such alterations are studied and the general mechanisms involved in gene expression and protein modification.

Transcriptomic Profiling in Response to this compound

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), involves studying the complete set of RNA transcripts in a cell or organism at a given time. sa-genomics.com.augeneviatechnologies.com This allows researchers to identify changes in gene expression levels in response to various stimuli, including chemical compounds. geneviatechnologies.com Differential expression analysis is a common method used to compare gene expression between different sample groups (e.g., treated vs. control) and identify genes that are significantly up- or down-regulated. geneviatechnologies.com

Studies on other substances, like methamphetamine, have demonstrated that exposure can induce region-specific transcriptomic changes in the brain. nih.gov These studies identify differentially expressed genes (DEGs) and provide insights into the molecular response at the transcriptional level. nih.gov Applying similar transcriptomic profiling techniques would be necessary to determine the specific gene expression changes induced by this compound.

Proteomic Analysis of this compound-Mediated Effects

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions. embopress.org Post-translational modifications (PTMs), such as methylation, acetylation, and phosphorylation, play a crucial role in regulating protein activity, localization, and interactions, significantly increasing the functional diversity of the proteome. embopress.orgthermofisher.com Mass spectrometry-based proteomics is a common technique used to identify and quantify proteins and their modifications. nih.govcreative-proteomics.com

Protein methylation, for instance, is a pivotal PTM that can influence protein-protein interactions, protein-DNA or protein-RNA interactions, protein stability, subcellular localization, and enzyme activity. creative-proteomics.com Studies investigating protein alterations often involve techniques to enrich for modified peptides before mass spectrometry analysis. nih.govcreative-proteomics.com

To understand the proteomic alterations induced by this compound, studies employing these proteomic techniques would be required to identify which proteins are affected and how their levels or modifications change in response to the compound.

Preclinical Biotransformation and Pharmacokinetic Investigations of Methiomeprazine

Excretion Routes and Kinetics of Methiomeprazine (B162253) and its Metabolites in Preclinical Models

There is no available data detailing the primary routes of excretion (e.g., urinary, fecal, biliary) for this compound and its metabolites in preclinical models, nor are there any reports on its elimination kinetics.

Synthetic Chemistry and Structure Activity Relationship Sar of Methiomeprazine

Methodologies for the Chemical Synthesis of Methiomeprazine (B162253)

The synthesis of this compound involves the construction of the phenothiazine (B1677639) core and the introduction of the characteristic side chain and methylthio substituent. While detailed, comprehensive total synthesis schemes for this compound in primary literature were not extensively found within the search results, general approaches to phenothiazine synthesis and specific mentions related to this compound production in patents provide insight into the methodologies used.

One method for the preparation of this compound and its derivatives is described in a patent. This process involves the reaction of 3-methylthio-10-(3-dimethylamino-2-methylpropyl)phenothiazine with d-tartaric acid. rsc.org this compound has also been identified as an intermediate in the synthesis of other compounds, such as Thioridazine. nih.gov, googleapis.com This suggests that synthetic routes may involve the preparation of the core structure or a key intermediate which is then functionalized to yield this compound.

General synthetic strategies for substituted phenothiazines, which can be relevant to this compound synthesis, often involve the cyclization of appropriately substituted diphenyl sulfides or related precursors. For instance, a method for synthesizing 2-methoxyphenothiazine, a related phenothiazine derivative, involves steps such as dehydration, amination, etherification, and ring closure reactions using sulfur and iodine. beilstein-journals.org These general approaches highlight the chemical transformations typically employed in constructing the phenothiazine scaffold.

Total Synthesis Approaches for this compound

Based on the available search results, a detailed, multi-step "total synthesis" specifically labeled for this compound from basic starting materials was not comprehensively described. However, the patent literature indicates a method for its preparation. rsc.org The synthesis described involves a key intermediate, 3-methylthio-10-(3-dimethylamino-2-methylpropyl)phenothiazine, suggesting that total synthesis approaches would likely focus on the construction of this complex intermediate before its reaction with d-tartaric acid to potentially form a salt or for purification purposes. rsc.org The synthesis of the phenothiazine ring system itself is a fundamental aspect of the total synthesis of phenothiazine-based drugs.

Stereoselective Synthesis Strategies for this compound

This compound possesses a chiral center at the β-carbon of the 10-aminoalkyl side chain. The synthesis described in one patent mentions the use of d-tartaric acid, which is a chiral resolving agent. rsc.org The use of a chiral acid like d-tartaric acid typically suggests a resolution step aimed at separating enantiomers of a racemic mixture of this compound or a precursor. rsc.org

While specific detailed examples of asymmetric synthesis routes leading directly to enantiomerically pure this compound were not prominently found in the search results, the importance of stereoselective synthesis in the production of chiral drug molecules is well-recognized in medicinal chemistry. ptfarm.pl, nih.gov, slideshare.net Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or enzymatic methods are commonly employed to achieve stereoselectivity in drug synthesis. ptfarm.pl, nih.gov, slideshare.net For instance, asymmetric synthesis strategies involving phase-transfer catalysis have been developed for other drug molecules with chiral centers. scribd.com Given the chiral nature of this compound, it is probable that stereoselective synthetic strategies or resolution techniques are employed to obtain specific enantiomers, although detailed reports on such methods specifically for this compound were limited in the provided results.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like this compound are crucial in medicinal chemistry for exploring the structure-activity relationship and potentially identifying compounds with improved properties.

Rational Design Principles for this compound Analogues

Rational design of this compound analogues would be guided by the principles of medicinal chemistry and insights gained from SAR studies. Key strategies in rational drug design include bioisosteric replacement, modification of functional groups, alteration of chain branching, and changes in ring systems or their positions. biorxiv.org, nih.gov, researchgate.net For a phenothiazine like this compound, modifications could involve altering the substituents on the phenothiazine ring (positions 1-4, 6-9), modifying the length or branching of the aminoalkyl side chain at the 10-position, or substituting the terminal amino group.

Based on the structure of this compound (a phenothiazine with a methylthio group at position 2 and a branched dimethylaminoalkyl chain at position 10), rational design could explore:

Substitutions on the Phenothiazine Ring: Varying the nature and position of substituents on the aromatic rings can influence electronic and steric properties, affecting interactions with biological targets.

Modifications of the Aminoalkyl Side Chain: Altering the length, branching, or the type of amine (e.g., primary, secondary, tertiary, cyclic) in the side chain can impact pharmacokinetic properties, receptor binding, and metabolic stability.

Bioisosteric Replacements: Substituting the sulfur atom in the methylthio group or the phenothiazine ring with bioisosteres could lead to analogues with altered activity or metabolic profiles.

While specific rational design strategies applied directly to this compound analogues were not detailed in the search results, the general principles of rational design as described in the literature biorxiv.org, nih.gov, researchgate.net would be applicable. Examples of SAR studies on other compound classes, such as diarylmethane backbones or tricyclic compounds, illustrate how systematic structural modifications are guided by biological activity data to optimize properties. nih.gov, researchgate.net, google.com

Combinatorial Chemistry Approaches for this compound Scaffolds

Combinatorial chemistry is a powerful tool for synthesizing large libraries of structurally related compounds by varying different building blocks on a core scaffold. nih.gov, chinatungsten.com, google.com This approach allows for rapid exploration of chemical space and identification of novel lead compounds or optimization of existing ones. nih.gov, google.com

For this compound, the phenothiazine ring system could serve as a central scaffold. Combinatorial chemistry approaches could involve:

Solid-Phase Synthesis: Attaching a functionalized phenothiazine scaffold to a solid support and then performing a series of reactions with diverse sets of reagents to introduce variability at different positions, particularly on the aminoalkyl side chain or potentially on the aromatic ring (if suitable attachment points are available).

Solution-Phase Parallel Synthesis: Carrying out multiple reactions in parallel in separate vessels, each with a different building block, starting from a common this compound intermediate or scaffold.

While the search results discuss combinatorial chemistry in general terms and its application in generating diverse compound libraries based on various scaffolds, nih.gov, nih.gov, chinatungsten.com, google.com, specific examples of combinatorial libraries based on the this compound scaffold were not explicitly found. However, the principles of combinatorial chemistry are applicable to the phenothiazine framework, allowing for the rapid generation of a diverse set of this compound analogues for screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a compound influence its biological activity.,, By synthesizing and testing a series of derivatives, researchers can identify key structural features responsible for desired effects and undesirable properties.,

Although detailed SAR data specifically for a wide range of this compound derivatives was not extensively provided in the search results, the principles of SAR are universally applied in medicinal chemistry. SAR studies of this compound derivatives would likely involve systematically altering the substituents on the phenothiazine ring, the aminoalkyl side chain, and the methylthio group, and then evaluating the biological activity of each new compound.

Based on SAR studies of other drug classes, such as tricyclic compounds researchgate.net or compounds with diarylmethane backbones google.com, changes in functional groups, their positions, and the stereochemistry of chiral centers can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, SAR studies on methoctramine-related polymethylene tetraamines revealed that the nature of substituents on nitrogen atoms and the length of carbon chains significantly affected antimuscarinic potency. researchgate.net Similarly, studies on benzophenanthridinone derivatives explored the impact of methoxy, methylenedioxy, hydroxy, and halo substituents on inhibitory activities. nih.gov

For this compound, SAR studies would aim to elucidate:

The role of the methylthio group at position 2 in activity.

The optimal length and branching of the aminoalkyl side chain at position 10.

The influence of the tertiary amine functionality.

The impact of stereochemistry at the chiral center on activity and potential side effects.

The effect of additional substituents on the phenothiazine ring.

While specific data tables detailing the biological activity of a series of this compound derivatives were not found within the search results, SAR studies on related phenothiazine derivatives or compounds with similar structural features would provide valuable insights into the likely impact of structural modifications on the activity of this compound. Quantitative Structure-Activity Relationship (QSAR) approaches, which build mathematical models correlating structural descriptors with biological activity, could also be applied to this compound and its analogues to predict the activity of new compounds.

Computational SAR Modeling for this compound

Computational SAR modeling techniques are increasingly used in drug discovery to predict biological activity based on chemical structure and to guide the design of new compounds. nih.govnih.govcollaborativedrug.com These methods can include quantitative structure-activity relationships (QSAR), molecular docking, and pharmacophore modeling. wikipedia.orgnih.gov While no specific computational SAR modeling studies focused exclusively on this compound were found in the provided search results, these techniques could be applied to this compound and its analogs. Computational approaches can help identify the key structural features responsible for binding to target receptors (e.g., dopamine (B1211576) receptors), predict the binding affinity of new or modified structures, and explore potential off-target interactions that might contribute to side effects. collaborativedrug.com By building mathematical models that correlate structural descriptors with biological activity data, computational SAR can assist in optimizing the structure of this compound to potentially enhance potency, improve selectivity for specific receptor subtypes, or modify pharmacokinetic properties. wikipedia.orgcollaborativedrug.com

Preclinical Toxicological Mechanisms of Methiomeprazine

Mechanistic Investigations of Methiomeprazine-Induced Cytotoxicity in Cell Lines

Phenothiazine (B1677639) derivatives have demonstrated cytotoxic effects across a variety of cell lines, particularly in cancer research. researchgate.netnih.gov These compounds are known to induce both apoptosis and necrosis, with the specific pathway often depending on the cell type and the concentration of the compound. nih.govfrontiersin.org The cytotoxic activity of phenothiazines is being explored for its potential in cancer therapy, with studies showing they can inhibit cell proliferation and induce cell death in tumor cells. frontiersin.orgbrieflands.com

Apoptotic Pathways:

Phenothiazines can initiate apoptosis through various molecular signaling cascades. nih.gov Studies on different phenothiazine derivatives have shown that these compounds can induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic process. For instance, some modified phenothiazines have been shown to upregulate caspase-3, -6, and -7, leading to characteristic apoptotic events such as cell shrinkage, chromatin condensation, and DNA fragmentation. mdpi.com The intrinsic, or mitochondrial-dependent, pathway of apoptosis is also implicated, with some phenothiazines causing polarization of the mitochondrial membrane potential. mdpi.com

Necrotic Pathways:

In addition to apoptosis, phenothiazines can also induce necrotic cell death. nih.gov Necrosis is a form of cell death characterized by cell swelling and lysis, which can trigger an inflammatory response. Some studies suggest that at higher concentrations, or in certain cell types, phenothiazines may preferentially induce necrosis over apoptosis. nih.gov The interplay between apoptotic and necrotic pathways is complex, and in some cases, inhibition of caspase activity during phenothiazine-induced apoptosis can shift the mode of cell death towards necrosis.

Interactive Data Table: Cytotoxic Effects of Phenothiazine Derivatives in Preclinical Studies

Phenothiazine DerivativeCell Line(s)Observed Effects
Modified 10H-3,6-diazaphenothiazineA2780 (ovarian cancer)Dose-dependent inhibition, induction of apoptosis via intrinsic and extrinsic pathways, upregulation of caspase-3, -6, and -7. mdpi.com
Fluphenazine (B1673473)HCC (hepatocellular carcinoma)Suppression of cell proliferation and migration, cell cycle arrest, and apoptosis. researchgate.net
Chlorpromazine (B137089)GlioblastomaInduction of cytotoxic autophagy via endoplasmic reticulum stress. bohrium.com
ChlorpromazineHuman oral cancerG2/M phase arrest and apoptosis via regulation of PI3K/AKT/mTOR-mediated autophagy. bohrium.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is another mechanism implicated in the cytotoxicity of phenothiazines. nih.govdergipark.org.trfrontiersin.org The generation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering cell death. nih.gov

Some phenothiazine derivatives have been shown to induce cell death through oxidative damage. mdpi.com For example, a modified 10H-3,6-diazaphenothiazine was found to generate ROS in ovarian cancer cells, suggesting that its cytotoxic effect is mediated by oxidative stress. mdpi.com However, it is important to note that the relationship between phenothiazines and oxidative stress can be complex, with some studies also reporting antioxidant properties for certain derivatives under specific conditions.

Interactive Data Table: Oxidative Stress Induction by Phenothiazine Derivatives

Phenothiazine DerivativeCell Line/SystemKey Findings
Modified 10H-3,6-diazaphenothiazineA2780 (ovarian cancer)Generation of reactive oxygen species (ROS), suggesting cell death through oxidative damage. mdpi.com
Various PhenothiazinesGeneralCan act as both pro-oxidants (inducing ROS) and antioxidants depending on the specific compound and cellular context. frontiersin.org

Organ-Specific Preclinical Toxicological Pathways of This compound (B162253)

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. bioivt.commdpi.com Phenothiazines have been associated with hepatotoxicity, with clinical reports describing both cholestatic and cytolytic hepatitis. nih.gov Preclinical in vitro models using hepatocytes are employed to assess the hepatotoxic potential of compounds. nih.govbioivt.com For instance, chlorpromazine has been reported to cause biological hepatic disturbances in 10% to 20% of patients undergoing long-term treatment. nih.gov While the precise mechanisms of phenothiazine-induced hepatic metabolic disturbances at the preclinical level are not fully elucidated, they are thought to involve a combination of cytotoxic and immunological responses. nih.gov

Interactive Data Table: Hepatotoxicity of Phenothiazine Derivatives in Preclinical and Clinical Contexts

Phenothiazine DerivativeModel/SettingObserved Hepatic Effects
ChlorpromazineClinical (long-term treatment)10-20% prevalence of biological hepatic disturbances. nih.gov
Various PhenothiazinesClinical Case ReportCytolytic hepatitis with elevated transaminase levels. nih.gov
FluphenazineIn vitro (HCC cells)Suppression of hepatocellular carcinoma cell proliferation. researchgate.net

The kidneys play a critical role in drug elimination, making them a potential target for drug-induced toxicity. nih.govnih.govfip.org Evidence for direct nephrotoxicity of phenothiazines from preclinical studies is sparse. However, a clinical report has described toxic psychosis induced by phenothiazine administration in patients with chronic renal failure, suggesting that impaired renal function may exacerbate the systemic toxicity of these drugs. nih.gov This indicates that the kidneys are involved in the clearance of phenothiazines and that high concentrations of the drug or its metabolites could potentially lead to renal dysfunction. The specific molecular mechanisms of phenothiazine-induced renal tubular dysfunction have not been well-characterized in preclinical models. researchgate.netbiorxiv.orgresearchgate.net

Interactive Data Table: Evidence of Renal Involvement with Phenothiazine Derivatives

Phenothiazine DerivativeContextKey Findings
Chlorpromazine, PromethazineClinical (patients with chronic renal failure)Induction of acute psychosis, suggesting that impaired renal clearance can lead to increased systemic toxicity. nih.gov

Genotoxicity and Mutagenicity Mechanisms of this compound at the Molecular Level

Genotoxicity assessment is a critical component of preclinical safety evaluation, as it identifies compounds that can damage genetic material. researchgate.nettoxys.comnih.gov Studies on chlorpromazine and related phenothiazines have generally shown no genotoxic activity under standard in vitro and in vivo test conditions. bohrium.comnih.gov

However, a significant finding is the photomutagenicity of chlorinated phenothiazine derivatives upon exposure to UV radiation. bohrium.comnih.gov UV irradiation of these compounds can produce reactive free radicals that have DNA-damaging properties. nih.gov This has been observed through the induction of gene mutations and chromosomal aberrations in photomutagenesis experiments. bohrium.comnih.gov This suggests that while this compound may not be genotoxic under normal conditions, its potential for photogenotoxicity should be considered, particularly given its chemical similarity to other phenothiazines.

Interactive Data Table: Genotoxicity Profile of Phenothiazine Derivatives

Phenothiazine DerivativeTest ConditionGenotoxic PotentialMolecular Mechanism
Chlorpromazine and related phenothiazinesStandard test conditionsGenerally negative. bohrium.comnih.govNot applicable.
Chlorpromazine and other chlorinated derivativesWith UV irradiationPositive (photomutagenic). bohrium.comnih.govFormation of reactive free radicals that cause DNA damage. nih.gov

DNA Adduct Formation by this compound

Direct evidence and specific studies on DNA adduct formation by this compound are not well-documented in publicly accessible scientific literature. However, the chemical structure of phenothiazines and their metabolic pathways suggest a potential for interactions with DNA. One of the proposed mechanisms for the genotoxicity of some phenothiazine derivatives involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress. frontiersin.org This oxidative stress can, in turn, cause damage to cellular macromolecules, including DNA, potentially leading to the formation of oxidative DNA adducts. frontiersin.org

The bioactivation of phenothiazines can lead to the formation of reactive metabolites capable of covalently binding to cellular components. While protein binding has been more extensively studied, the potential for these reactive intermediates to form adducts with DNA cannot be entirely ruled out. Such interactions, if they occur, would represent a significant mechanism of genotoxicity.

Table 1: Potential Mechanisms of DNA Damage by Phenothiazine Derivatives

Mechanism Description Potential Outcome
Oxidative Stress Generation of reactive oxygen species (ROS) that can damage DNA bases. frontiersin.org Formation of oxidative DNA adducts (e.g., 8-oxoguanine).

| Metabolic Bioactivation | Conversion of the parent compound into chemically reactive metabolites. | Covalent binding of metabolites to DNA, forming DNA adducts. |

It is crucial to note that these are potential mechanisms based on the behavior of the broader class of phenothiazines, and specific experimental data for this compound is lacking.

Chromosomal Aberrations Induced by this compound

The potential for phenothiazine derivatives to induce chromosomal aberrations has been investigated in several in vitro studies. These studies have provided some evidence that compounds in this class can cause structural and numerical changes in chromosomes. Research on the effects of various phenothiazines on human chromosomes in vitro has been conducted, indicating that this class of drugs can interact with genetic material. nih.govnih.gov

Studies on related phenothiazine compounds, such as chlorpromazine, have shown the induction of chromosomal aberrations in cultured cells. nih.gov The types of aberrations observed can include chromatid breaks, chromosome breaks, and other structural abnormalities. The induction of such aberrations is a key indicator of clastogenic potential, which is the ability of a compound to cause breaks in chromosomes.

Table 2: Summary of Research Findings on Chromosomal Aberrations Induced by Phenothiazines

Study Type Cell Type Compound Class Observed Aberrations Reference

The findings from studies on other phenothiazines suggest that this compound may also have the potential to induce chromosomal aberrations. However, without direct experimental evidence, this remains an extrapolation. The exact nature and frequency of any such aberrations would need to be determined through specific genotoxicity assays for this compound.

Advanced Methodologies and Innovative Approaches in Methiomeprazine Research

Systems Biology and Omics Integration in Methiomeprazine (B162253) Studies

Systems biology, through the integration of "omics" data, offers a holistic view of the molecular changes induced by drugs. For phenothiazines, metabolomics and lipidomics have begun to reveal the systemic impact of these compounds.

Metabolomics Profiling in this compound-Treated Systems

For instance, untargeted metabolomics has been employed to investigate the synergistic antibacterial mechanisms of polymyxin (B74138) B when combined with phenothiazines against multidrug-resistant Gram-negative bacteria. nih.gov These studies revealed that the combination therapy significantly perturbs the bacterial cell envelope, affecting the biosynthesis of membrane lipids (glycerophospholipids and fatty acids), peptidoglycan, and lipopolysaccharide. nih.gov Such an approach could be invaluable in exploring the potential antimicrobial or other systemic effects of this compound.

A study on psychoactive stimulants also demonstrated the power of metabolic profiling to identify common affected pathways, such as energy metabolism and steroid biosynthesis. rsc.org This suggests that metabolomics could be a powerful tool to understand the broader physiological impacts of this compound.

Table 1: Potential Metabolomic Approaches for this compound Research

ApproachObjectivePotential Findings for this compound
Untargeted MetabolomicsTo obtain a comprehensive snapshot of metabolic changes in response to this compound treatment in various biological systems (e.g., cell cultures, animal models).Identification of novel metabolic pathways affected by this compound, discovery of potential biomarkers of exposure or effect.
Targeted MetabolomicsTo quantify specific metabolites or metabolic pathways known to be modulated by phenothiazines or relevant to its therapeutic targets.Elucidation of the on-target and off-target effects of this compound on specific metabolic functions.
FluxomicsTo measure the rates of metabolic reactions within a biological system treated with this compound.Understanding the dynamic metabolic rewiring induced by this compound, providing insights into its mechanism of action.

Lipidomics and Glycomics in this compound Research

Lipidomics focuses on the global study of lipids in biological systems. Given that phenothiazines are lipophilic and interact with cell membranes, lipidomics is a particularly relevant field. mdpi.comnih.gov Research has shown that long-term treatment with phenothiazine (B1677639) drugs can lead to disorders in blood-lipid metabolism in schizophrenic patients, with significant alterations in levels of apolipoprotein AI (apoAI), apolipoprotein B (apoB), and high-density lipoprotein cholesterol (HDL-C). nih.gov

Furthermore, a lipidomics study on the photodynamic inactivation of Leishmania amazonensis using a phenothiazine-based dye revealed significant changes in the parasite's lipid metabolism, particularly in phosphatidylcholine levels. plos.org This highlights the potential of lipidomics to uncover the mechanisms of action of phenothiazines at the membrane level. A study also identified the phenothiazine fluphenazine (B1673473) as a functional inhibitor of acid sphingomyelinase, leading to cellular sphingomyelin (B164518) accumulation. researchgate.net

Glycomics, the study of the full complement of sugars in an organism, is another emerging field. While direct research linking glycomics to phenothiazines is scarce, alterations in glycosylation are known to be involved in many diseases. acs.org Future studies could explore if this compound affects glycosylation patterns, which could have implications for its therapeutic effects and side effects.

Table 2: Key Lipid Species Potentially Modulated by Phenothiazine Treatment

Lipid ClassObserved Change in Phenothiazine StudiesPotential Implication for this compound Research
Apolipoprotein AI (apoAI)Decreased levels with long-term treatment. nih.govInvestigation of this compound's impact on cholesterol transport and cardiovascular risk.
Apolipoprotein B (apoB)Increased levels with long-term treatment. nih.govUnderstanding the potential for this compound to induce dyslipidemia.
High-Density Lipoprotein Cholesterol (HDL-C)Decreased levels with long-term treatment. nih.govAssessing the metabolic side effects of this compound.
PhosphatidylcholineAltered levels in response to a phenothiazine-based dye in Leishmania. plos.orgExploring the effects of this compound on cell membrane composition and function.
SphingomyelinAccumulation due to inhibition of acid sphingomyelinase by fluphenazine. researchgate.netInvestigating the role of this compound in lipid signaling pathways.

Advanced Imaging Techniques for this compound Distribution and Target Engagement

Visualizing the distribution of a drug within a biological system and its engagement with its molecular targets is crucial for understanding its pharmacokinetics and pharmacodynamics. Advanced imaging techniques offer powerful tools for these investigations.

PET/SPECT Imaging of this compound in Preclinical Models

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are nuclear imaging techniques that can visualize and quantify biological processes in vivo. mitoproteome.org While these techniques have not been extensively applied to this compound, research on other phenothiazines demonstrates their potential.

For example, PET radioligands based on the phenothiazine scaffold have been developed to image α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov These studies involve radiolabeling phenothiazine derivatives with isotopes like carbon-11 (B1219553) or fluorine-18 (B77423) and evaluating their brain uptake and washout kinetics in preclinical models. nih.gov This approach could be adapted to develop specific PET tracers for this compound to study its brain distribution and target receptor occupancy in real-time.

It is also important to note that phenothiazines can interfere with certain SPECT imaging agents, such as metaiodobenzylguanidine (MIBG), which is used for imaging neuroendocrine tumors. radiologykey.com This interaction underscores the importance of understanding the broader pharmacological profile of this compound when considering its use in patients undergoing diagnostic imaging.

Fluorescence Microscopy for Subcellular Localization of this compound

Fluorescence microscopy is a powerful tool for visualizing the distribution of molecules within cells at high resolution. nih.gov Studies have utilized this technique to investigate the subcellular localization of various phenothiazine derivatives.

For instance, fluorescent phenothiazine derivatives have been shown to internalize in human bone marrow-derived mesenchymal stem cells and localize in the perinuclear region. mdpi.com Another study reported the development of a phenothiazine-based fluorescent probe that specifically localizes to the endoplasmic reticulum (ER) and can be used to detect ER stress. nih.gov These findings suggest that by either exploiting the intrinsic fluorescence of this compound or by tagging it with a fluorescent probe, its journey within the cell and its accumulation in specific organelles could be tracked. This could provide valuable information about its mechanism of action and potential off-target effects.

Computational Modeling and Artificial Intelligence in this compound Research

Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery and development by enabling the prediction of compound properties, the simulation of drug-target interactions, and the analysis of complex biological data.

Computational studies on phenothiazine derivatives have been used to predict their binding affinity to specific targets, such as the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. benthamscience.comresearchgate.net These studies employ techniques like molecular docking and molecular dynamics simulations to model the interactions between the drug and its receptor at an atomic level. benthamscience.comresearchgate.net Such in silico approaches could be applied to this compound to predict its binding to various receptors and to guide the design of new derivatives with improved potency and selectivity.

AI and machine learning algorithms can be used to analyze large datasets from omics studies to identify patterns and biomarkers associated with drug response. researchgate.net For phenothiazines, AI could be used to predict their diverse biological activities based on their chemical structure. drugbank.com As the field of AI in biomedical research continues to grow, its application to this compound could accelerate the understanding of its complex pharmacology and help in personalizing its therapeutic use.

Table 3: Computational and AI Approaches in Phenothiazine Research

MethodologyApplication to PhenothiazinesPotential for this compound Research
Molecular DockingPredicting the binding modes and affinities of phenothiazine derivatives to targets like acetylcholinesterase. benthamscience.comresearchgate.netPredicting the binding profile of this compound across a range of CNS receptors and other potential targets.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of phenothiazine-protein complexes to understand binding stability. benthamscience.comElucidating the molecular determinants of this compound's interaction with its targets and the impact of structural modifications.
Quantitative Structure-Activity Relationship (QSAR)Establishing relationships between the chemical structure of phenothiazines and their biological activities. nih.govPredicting the activity of novel this compound derivatives and prioritizing them for synthesis and testing.
Artificial Intelligence (AI) / Machine LearningAnalyzing large datasets to predict drug-target interactions, side effects, and patient responses for phenothiazines. researchgate.netdrugbank.comDeveloping predictive models for this compound's efficacy and adverse effects based on patient-specific data, contributing to personalized medicine.

Molecular Dynamics Simulations for this compound-Target Interactions

Molecular Dynamics (MD) simulations offer powerful, atomistic-level insights into the dynamic interactions between a ligand like this compound and its biological targets. arxiv.orgmdpi.com While specific, published MD simulation studies focusing exclusively on this compound are not widespread, the methodology is extensively applied to its primary target, the Dopamine (B1211576) D2 receptor (D2R), and its chemical class, the phenothiazines. nih.govmdpi.com These studies provide a robust framework for understanding how this compound likely behaves at the molecular level.

MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. wikipedia.org For a system like this compound and the D2R, the process begins with a starting structure, often derived from a homology model of the receptor. nih.govresearchgate.net This system is then solvated in a simulated environment of water and lipids to mimic the cell membrane, and the interactions are calculated using a molecular mechanics force field. nih.govdovepress.com

The primary goal of these simulations is to observe the stability of the drug-receptor complex, identify key amino acid residues involved in the binding, and calculate the binding free energy, which indicates the affinity of the drug for its target. For instance, in simulations of the D2R, a recurring critical interaction for antagonists is the electrostatic bond between a protonatable nitrogen atom on the ligand and the highly conserved aspartate residue, Asp114, in the third transmembrane helix (TM3) of the receptor. mdpi.com It is highly probable that the tertiary amine in this compound's side chain forms a similar crucial hydrogen bond with Asp114.

The table below conceptualizes the type of data that would be generated from a hypothetical MD simulation of this compound with the D2R, based on findings for similar antagonists. mdpi.commne.tools

Simulation Parameter
Binding Free Energy (ΔG)Key H-Bond InteractionKey Hydrophobic ResiduesRMSD of LigandRMSF of Receptor

By running simulations for microseconds or longer, researchers can observe the dynamic nature of the binding, including how the ligand may induce subtle conformational changes in the receptor, which is the basis for its pharmacological action. nih.govmdpi.com These computational insights are invaluable for guiding the design of new phenothiazine derivatives with improved affinity or selectivity. mdpi.com

Machine Learning for this compound Activity Prediction

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, provides a powerful computational strategy for predicting the biological activity of compounds like this compound. nih.govfrontiersin.org These approaches establish a mathematical correlation between the chemical features of a molecule and its pharmacological activity, enabling the rapid screening of virtual libraries and the design of novel, more potent compounds. proquest.com

The process of building a QSAR model involves several key steps. First, a dataset of molecules with known biological activities (e.g., binding affinity or inhibitory concentration for the D2 receptor) is compiled. researchgate.net For this compound, this would include a series of phenothiazine derivatives and other D2 antagonists. mdpi.com Next, for each molecule, a set of numerical features, or "descriptors," is calculated. These can range from simple 2D properties like molecular weight and logP to complex 3D descriptors that describe the molecule's shape and electrostatic field. nih.gov

With the dataset of descriptors (the structure) and their associated activities, various ML algorithms can be trained to create a predictive model. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests. mdpi.comnih.gov A crucial part of this process is rigorous validation to ensure the model's predictions are accurate and not due to chance. researchgate.net This is often done using cross-validation, where the model is trained on a portion of the data and tested on the remainder. nih.gov

A 3D-QSAR study on a large set of 176 dopamine D2 receptor antagonists produced a highly significant Comparative Molecular Field Analysis (CoMFA) model. mdpi.com The model showed a strong correlation between the predicted and actual activities, with a cross-validated coefficient (Q²) of 0.76 and a non-cross-validated correlation coefficient (R²) of 0.92. mdpi.com The model indicated that steric (shape-based) factors contributed 67.4% and electrostatic factors contributed 32.6% to the activity, providing clear guidance for future drug design. mdpi.com

The table below summarizes the performance of various ML models from a representative QSAR study aimed at predicting the biological activity of inhibitors for a specific target. This illustrates the type of data used to evaluate and select the best predictive model.

Machine Learning Model
Linear RegressionBagging RegressionGradient Boosting RegressionRandom Forest Regressionmdpi.comnih.gov

For this compound, a QSAR model would be developed using it and other phenothiazines as the training set. The resulting model could predict the D2 receptor affinity of novel, unsynthesized derivatives. The graphical output of a CoMFA model, known as contour maps, would highlight regions around the molecule where increasing steric bulk or modifying electrostatic properties would likely enhance or diminish activity, providing a direct roadmap for optimizing the this compound scaffold. mdpi.comijstr.org

Challenges, Future Directions, and Research Gaps in Methiomeprazine Investigations

Methodological Challenges in Methiomeprazine (B162253) Preclinical Research

Preclinical research is a critical phase in the drug development pipeline, bridging laboratory discoveries with potential clinical applications genemod.netresearchgate.net. However, this phase is fraught with methodological challenges that can impact the reliability and translatability of findings genemod.netresearchgate.net. For a compound like this compound, which has known antiemetic properties and belongs to the phenothiazine (B1677639) class newdrugapprovals.orgijnrd.org, preclinical investigations would likely involve in vitro and in vivo studies to further elucidate its mechanisms of action and potential therapeutic applications.

One significant methodological challenge in preclinical research, generally applicable to studies involving this compound, is ensuring the reproducibility of results genemod.netjax.orgtaconic.comnih.gov. Issues such as poor-quality data, lack of standardized protocols, inadequate study planning, and inconsistencies in study conduct and reporting can contribute to irreproducible findings genemod.net. High variability in biological responses among subjects, improper sample management, insufficient randomization, and inappropriate statistical methods can also lead to misleading results genemod.net. The failure of many preclinical studies to replicate underscores the need for precise study design to adequately address research questions genemod.net.

Selecting appropriate animal models is another crucial methodological consideration in preclinical studies researchgate.netxybion.com. The relevance and translational validity of animal models to human conditions are critical for predicting potential efficacy and safety researchgate.netbiorxiv.org. For this compound research, choosing models that accurately reflect the physiological pathways involved in its antiemetic effects or any other potential pharmacological activities is essential. Challenges in this area include the inherent differences between species and the ability of models to fully recapitulate the complexity of human diseases or conditions researchgate.net.

Furthermore, the rigor of experimental design, including aspects like sample size estimation, randomization, allocation concealment, and blinding, is vital to minimize experimental bias and enhance the internal validity of preclinical studies nih.gov. While the importance of these bias-reducing methods is recognized in clinical research, their impact on in vivo animal studies is still an area of ongoing investigation nih.gov. Applying these principles rigorously in this compound preclinical research would be crucial for generating reliable data.

Translational Research Paradigms for this compound

Translational research aims to bridge the gap between basic scientific findings and their application in clinical practice researchgate.net. For this compound, translational research paradigms would involve strategies to move findings from preclinical studies towards potential human use. A major challenge in translational research is the high attrition rate of drug candidates that show promise in preclinical studies but fail in human trials genemod.netresearchgate.netresearchgate.net. This "valley of death" between bench and bedside is influenced by various factors, including poor hypothesis, irreproducible preclinical data, ambiguous preclinical models, and statistical errors researchgate.net.

Effective translational research for this compound would require robust preclinical data generated from well-designed and rigorously conducted studies using relevant models genemod.netresearchgate.net. The preclinical studies should aim to provide a well-grounded hypothesis for potential clinical benefit and demonstrate a high probability of success before moving to human trials nih.gov.

Translational research paradigms could involve using biomarkers to assess the pharmacological effects of this compound in preclinical models and exploring whether these biomarkers are relevant and measurable in humans. This could help predict potential clinical responses and facilitate go/no-go decisions in the drug development process.

Another aspect of translational research involves considering the clinical relevance of basic research findings researchgate.net. For this compound, this would mean ensuring that preclinical studies are designed to address questions that are pertinent to its potential use in patients.

Despite the general principles of translational research, specific translational paradigms or strategies that have been applied or proposed for this compound are not detailed in the provided search results. Future translational research efforts for this compound would need to address the common challenges in translating preclinical findings and employ strategies that enhance the predictability of preclinical models and findings for human outcomes.

Q & A

Q. What are the validated synthetic pathways for Methiomeprazine, and how can its chemical structure be confirmed?

this compound (C₁₈H₂₀N₂S) is synthesized via alkylation of phenothiazine derivatives, typically involving substitution at the N-10 position. Key steps include refluxing phenothiazine with 1-methyl-3-pyrrolidinylmethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen. Structural confirmation requires a combination of nuclear magnetic resonance (NMR; ¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For hydrochloride salt preparation (C₁₈H₂₀N₂S·HCl), crystallize the free base with hydrochloric acid and verify purity via melting point and X-ray diffraction .

Q. Which analytical methods are most reliable for assessing this compound purity in preclinical studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>98% required for in vivo studies). Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0). Complementary methods include thin-layer chromatography (TLC; Rf = 0.5 in chloroform:methanol 9:1) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., phenothiazine ring vibrations at 1600 cm⁻¹) .

Q. What pharmacological targets are primarily associated with this compound in initial screening studies?

this compound acts as a vasodilator and histamine H₁ receptor antagonist. Initial screens should include:

  • In vitro receptor binding assays : Radiolabeled [³H]-pyrilamine displacement in guinea pig ileum membranes.
  • Functional assays : Isolated rat aortic ring precontraction with phenylephrine to assess vasodilation (EC₅₀ calculation).
    Dose-response curves must be replicated in triplicate, with atropine as a negative control to exclude muscarinic effects .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s efficacy in different vascular models?

Contradictions often arise from variations in tissue specificity or experimental conditions (e.g., endothelial integrity). To address this:

  • Standardize protocols : Use endothelial-denuded vs. intact aortic rings to isolate direct smooth muscle effects.
  • Cross-validate species : Compare rodent (rat, mouse) and non-rodent (rabbit) models.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models, adjusting for covariates like dosage and solvent (DMSO vs. saline) .

Q. What computational approaches predict this compound’s pharmacokinetics and metabolite profiles?

  • Molecular docking : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina.
  • Quantitative structure-activity relationship (QSAR) : Train models on phenothiazine derivatives to predict clearance and volume of distribution.
  • In silico ADMET : Tools like SwissADME estimate blood-brain barrier penetration (logBB < 0.3 suggests limited CNS activity) .

Q. How should researchers design studies to elucidate this compound’s mechanism of action beyond H₁ receptor antagonism?

  • Transcriptomic profiling : RNA-seq of treated vascular smooth muscle cells to identify differentially expressed genes (e.g., KCNQ potassium channels).
  • Calcium imaging : Fluorometric assays (Fura-2 AM) to measure intracellular Ca²⁺ flux under vasodilatory conditions.
  • Knockout models : Use CRISPR-Cas9-edited H₁ receptor-deficient mice to isolate off-target effects .

Methodological and Regulatory Considerations

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to derive EC₅₀ and Hill coefficients.
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude non-Gaussian distributed replicates.
  • Power analysis : Use G*Power to determine sample size (n ≥ 6/group for 80% power) .

Q. What regulatory documentation is required for using this compound in animal research under FDA/EMA guidelines?

  • Animal Use Protocol : Include IACUC-approved justification for species/model selection.
  • Compound sourcing : Certify synthesis via Good Laboratory Practice (GLP) standards; batch-specific COA must detail residual solvents (<0.1% DMF).
  • Adverse event reporting : Document unexpected toxicity per FDA Form 3500 .

Data Presentation and Reproducibility

Q. How should researchers present conflicting in vitro vs. in vivo data for this compound in manuscripts?

  • Dual-axis figures : Plot in vitro EC₅₀ alongside in vivo blood pressure reduction (%) at equivalent doses.
  • Discussion section : Hypothesize discrepancies (e.g., protein binding differences) and propose follow-up pharmacokinetic studies (AUC comparisons) .

Q. What minimal dataset criteria ensure reproducibility in this compound studies?

  • Supplementary Materials : Include raw HPLC chromatograms, NMR spectra, and statistical code (R/Python scripts).
  • Metadata : Detail animal strain, vendor, and housing conditions (temperature, circadian cycle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.